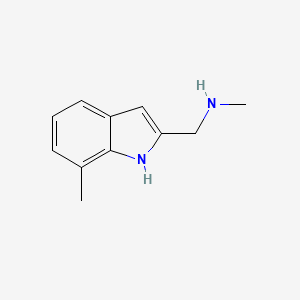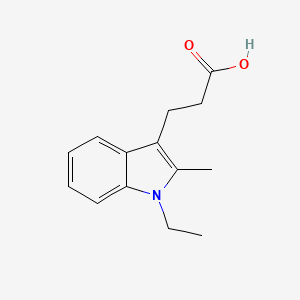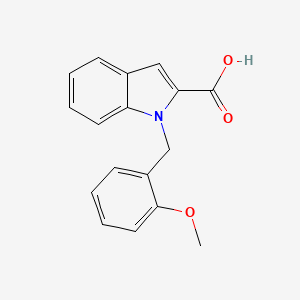
1-(2-Methoxybenzyl)-1H-indole-2-carboxylic acid
Overview
Description
1-(2-Methoxybenzyl)-1H-indole-2-carboxylic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features a methoxybenzyl group attached to the indole core, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxybenzyl)-1H-indole-2-carboxylic acid typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through a Friedel-Crafts alkylation reaction, where 2-methoxybenzyl chloride reacts with the indole core in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxybenzyl)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The carboxylic acid group can be reduced to form an alcohol or an aldehyde.
Substitution: The indole core can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of phenol derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of nitro, halogen, or sulfonyl derivatives.
Scientific Research Applications
1-(2-Methoxybenzyl)-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methoxybenzyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxybenzyl group can enhance the compound’s ability to interact with biological membranes and proteins, potentially leading to the modulation of enzyme activity or receptor binding. The indole core can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity.
Comparison with Similar Compounds
1-(2-Methoxybenzyl)-1H-indole-2-carboxylic acid can be compared with other indole derivatives, such as:
1-Benzyl-1H-indole-2-carboxylic acid: Lacks the methoxy group, which may result in different biological activities.
1-(2-Hydroxybenzyl)-1H-indole-2-carboxylic acid: Contains a hydroxyl group instead of a methoxy group, potentially altering its chemical reactivity and biological properties.
1-(2-Methylbenzyl)-1H-indole-2-carboxylic acid: Features a methyl group instead of a methoxy group, which can influence its lipophilicity and membrane permeability.
The presence of the methoxy group in this compound makes it unique, as it can affect the compound’s solubility, reactivity, and interaction with biological targets.
Properties
IUPAC Name |
1-[(2-methoxyphenyl)methyl]indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-21-16-9-5-3-7-13(16)11-18-14-8-4-2-6-12(14)10-15(18)17(19)20/h2-10H,11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPVGORQZVWJGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C3=CC=CC=C3C=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


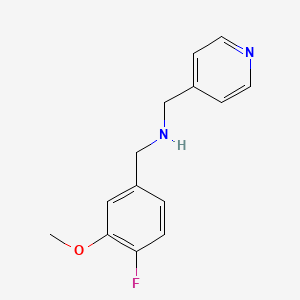
![[(1-Methylpiperidin-4-yl)methyl]-(pyridin-4-ylmethyl)amine](/img/structure/B3163164.png)
![[(1-Methylpiperidin-3-yl)methyl]-(2-thienyl-methyl)amine](/img/structure/B3163171.png)
![N,N-Dimethyl[4-(4-piperidinyloxy)phenyl]-methanamine](/img/structure/B3163179.png)
![[(1'-Methyl-1,4'-bipiperidin-3-yl)methyl]amine](/img/structure/B3163181.png)
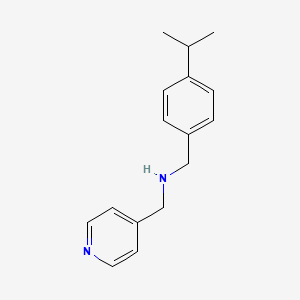
![4-(Difluoromethoxy)benzyl]-(pyridin-4-ylmethyl)amine](/img/structure/B3163190.png)
![1-[4-(Difluoromethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B3163195.png)
![4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B3163198.png)
![N-[(1-Methyl-1H-indol-2-YL)methyl]-2-phenylethanamine](/img/structure/B3163205.png)
![[(1-Methyl-1H-indol-2-yl)methyl]-(pyridin-3-ylmethyl)amine](/img/structure/B3163206.png)
![[(1-Methyl-1H-indol-2-yl)methyl]-(pyridin-4-ylmethyl)amine](/img/structure/B3163212.png)
